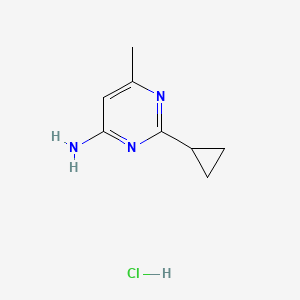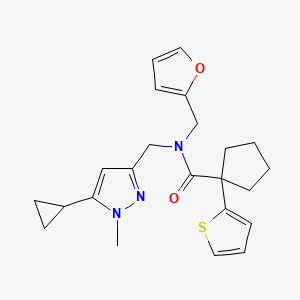triazin-4-one CAS No. 303145-13-3](/img/structure/B2792476.png)
2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyridotriazine family and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one is not fully understood. However, it has been reported to inhibit the activity of protein kinase CK2, which plays a crucial role in various cellular processes. The inhibition of CK2 activity by this compound leads to the downregulation of different signaling pathways, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one have been extensively studied. This compound has been reported to induce apoptosis in cancer cells by activating different apoptotic pathways. It also inhibits the migration and invasion of cancer cells by downregulating the expression of different matrix metalloproteinases. Moreover, it has shown anti-inflammatory activity by inhibiting the production of different pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. It has also shown good solubility in different solvents, making it easy to handle in lab experiments. However, this compound has some limitations, such as its low stability under acidic conditions, which can limit its applications in some experiments.
Direcciones Futuras
There are several future directions for the research on 2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one. One of the most promising directions is the development of new derivatives of this compound with improved anticancer activity and selectivity. Moreover, the study of the mechanism of action of this compound can provide insights into the regulation of different cellular processes. The investigation of the pharmacokinetics and pharmacodynamics of this compound can also facilitate its development as a potential anticancer drug.
Métodos De Síntesis
The synthesis of 2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one has been reported in the literature using different methods. One of the most commonly used methods is the reaction of 4-methoxybenzyl isothiocyanate with 3-amino-1,2,4-triazine in the presence of a base such as sodium hydride. The reaction yields the desired product in good yields and purity.
Aplicaciones Científicas De Investigación
2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one has shown potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit antitumor activity against different cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also shown promising results as an inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis.
Propiedades
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-20-12-7-5-11(6-8-12)10-21-14-16-13-4-2-3-9-18(13)15(19)17-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIODFWPIWLSMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methoxybenzyl)sulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Bromo(difluoro)methyl]-4-chloro-1H-benzimidazole](/img/structure/B2792393.png)

![4-[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid](/img/structure/B2792395.png)
![Methyl 2-chloro-5-{[cyclobutyl(2-hydroxyethyl)amino]methyl}pyridine-3-carboxylate](/img/structure/B2792398.png)

![N-(3,4-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2792402.png)
![(4-ethoxyphenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2792403.png)

![5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione](/img/no-structure.png)



![(E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2792415.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2792416.png)